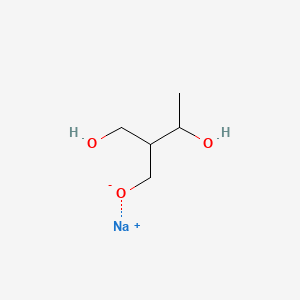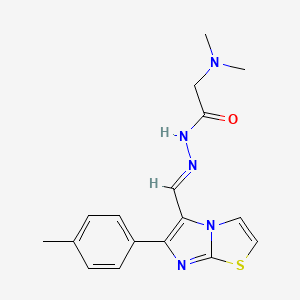
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . One common method includes the reaction of 2-aminothiazole with an appropriate bromo ketone under reflux conditions in a suitable solvent like 1,4-dioxane . The reaction is often catalyzed by metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields . This method uses microwave irradiation to activate the reactants, leading to efficient and rapid synthesis of the desired imidazo[2,1-b]thiazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . It may also inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific combination of the imidazo[2,1-b]thiazole scaffold with the N,N-dimethylglycine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
102410-34-4 |
|---|---|
Molekularformel |
C17H19N5OS |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[(E)-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-12-4-6-13(7-5-12)16-14(22-8-9-24-17(22)19-16)10-18-20-15(23)11-21(2)3/h4-10H,11H2,1-3H3,(H,20,23)/b18-10+ |
InChI-Schlüssel |
OSLOVTOLHNSODZ-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/NC(=O)CN(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NNC(=O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


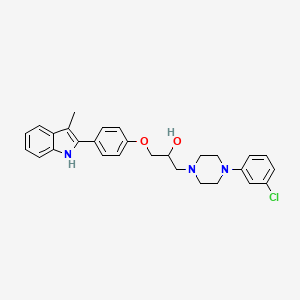

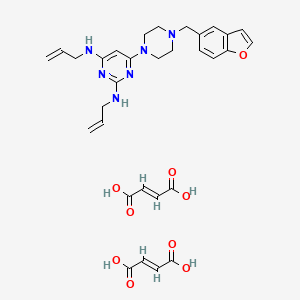
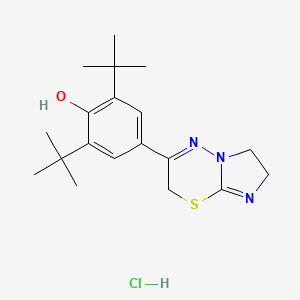
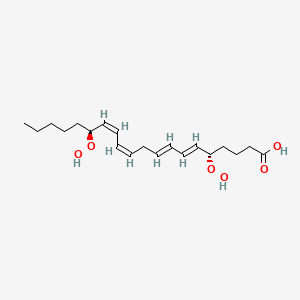




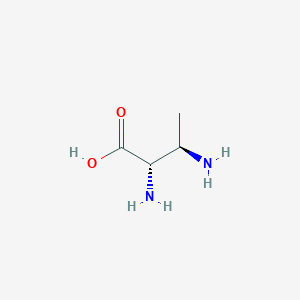
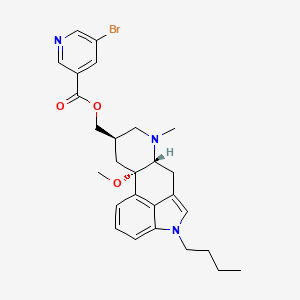
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)

